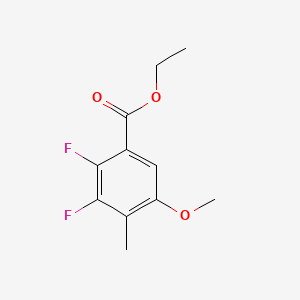
3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, isopropoxy, and trifluoromethyl groups. The unique combination of these substituents imparts distinctive chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and ligands can further improve the reaction’s selectivity and reduce the formation of by-products .
化学反应分析
Types of Reactions
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized phenyl derivatives .
科学研究应用
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
作用机制
The mechanism by which (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid exerts its effects is primarily through its interactions with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique substituents also influence its binding affinity and selectivity for specific targets .
相似化合物的比较
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the isopropoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the isopropoxy and trifluoromethyl groups.
3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness
The presence of the isopropoxy and trifluoromethyl groups in (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. These features make it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C10H11BF4O3 |
|---|---|
分子量 |
266.00 g/mol |
IUPAC 名称 |
[3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BF4O3/c1-5(2)18-9-7(10(13,14)15)3-6(11(16)17)4-8(9)12/h3-5,16-17H,1-2H3 |
InChI 键 |
RPQUZLWVOIJLKG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)



![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)


![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)


![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)



